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Compound of Interest

Compound Name: 4-Chloro-7-nitroquinazoline

Cat. No.: B027136 Get Quote

An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline: Chemical Properties, Structure,

and Applications

Introduction
4-Chloro-7-nitroquinazoline is a substituted quinazoline derivative that serves as a crucial

intermediate in the synthesis of a variety of biologically active compounds. The quinazoline

scaffold is a prominent feature in numerous molecules with a wide spectrum of

pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

[1] The specific substitution pattern of a chloro group at the 4-position and a nitro group at the

7-position makes this compound a versatile building block, particularly in the development of

targeted cancer therapies. This guide provides a comprehensive overview of its chemical

properties, structure, synthesis, reactivity, and applications for researchers and professionals in

drug development.

Chemical Properties and Structure
The fundamental chemical and structural identifiers for 4-Chloro-7-nitroquinazoline are

summarized below. These properties are essential for its handling, characterization, and use in

synthetic chemistry.

Physicochemical Properties
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Property Value Reference

Molecular Formula C₈H₄ClN₃O₂ [2]

Molecular Weight 209.59 g/mol [3]

Melting Point 148-149 °C [4]

Boiling Point 380.0 ± 22.0 °C at 760 mmHg [4]

Appearance Yellow solid [5]

Storage Inert atmosphere, 2-8°C [3]

Structural Identifiers
Identifier Value Reference

IUPAC Name 4-chloro-7-nitroquinazoline [2]

CAS Number 19815-17-9 [6]

SMILES
C1=CC2=C(C=C1--INVALID-

LINK--[O-])N=CN=C2Cl
[2]

InChI

InChI=1S/C8H4ClN3O2/c9-8-

6-2-1-5(12(13)14)3-7(6)10-4-

11-8/h1-4H

[2]

InChIKey
CCCGYXZEVXWXAU-

UHFFFAOYSA-N
[2]

Synthesis and Reactivity
Synthesis Protocol
4-Chloro-7-nitroquinazoline is typically synthesized from 7-nitroquinazolin-4(3H)-one through

a chlorination reaction. The following protocol details a general and effective method.[6]

Starting Material: 7-nitroquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCl₂), N,N-

Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Anhydrous benzene, Sodium carbonate

(Na₂CO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).
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Experimental Procedure:

Chlorination: Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride.

Add a catalytic amount of DMF (approximately 3 drops).[6]

Reflux: Heat the reaction mixture to reflux at 110 °C for about 3 hours, or until the solution

becomes clear.[6]

Removal of Excess Reagent: Upon completion, remove the excess thionyl chloride by

distillation under reduced pressure.[6] To ensure complete removal, add anhydrous benzene

to the residue and distill again under reduced pressure.[6]

Work-up: Dissolve the crude product in dichloromethane (CH₂Cl₂).[6]

Neutralization: Carefully adjust the pH of the solution to 7-8 using a sodium carbonate

(Na₂CO₃) solution.[6]

Extraction: Extract the reaction mixture with dichloromethane. Dry the combined organic

phase with anhydrous sodium sulfate (Na₂SO₄).[6]

Isolation: Remove the solvent by concentration under reduced pressure to yield the final

product, 4-chloro-7-nitroquinazoline.[6]
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SOCl₂
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General synthesis workflow for 4-Chloro-7-nitroquinazoline.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7846676.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7846676.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7846676.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7846676.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7846676.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7846676.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7846676.htm
https://www.benchchem.com/product/b027136?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7846676.htm
https://www.benchchem.com/product/b027136?utm_src=pdf-body-img
https://www.benchchem.com/product/b027136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity
The reactivity of 4-chloro-7-nitroquinazoline is dominated by nucleophilic aromatic

substitution (SNAr) at the 4-position. The chlorine atom is an effective leaving group, and the

quinazoline ring is activated towards nucleophilic attack by the electron-withdrawing nitro

group.

The position of the nitro group is critical. In 4-chloro-7-nitroquinazoline, the nitro group is in

the benzo-ring, while the chlorine is in the pyridine ring.[7] This positioning allows the nitro

group to exert a strong electron-withdrawing effect, which stabilizes the negatively charged

Meisenheimer complex formed during the SNAr reaction. This stabilization lowers the activation

energy and facilitates the substitution of the chlorine atom by a wide range of nucleophiles

(e.g., amines, alcohols). This reactivity is fundamental to its utility as a precursor for more

complex molecules.[7]

Stabilization by -NO₂ Group

4-Chloro-7-nitroquinazoline
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Logical diagram of SNAr reactivity.
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Spectroscopic Data
Full spectral characterization is crucial for confirming the identity and purity of 4-Chloro-7-
nitroquinazoline. While a complete dataset for this specific molecule is not readily available in

all public literature, data for closely related analogs like 4,7-dichloro-6-nitroquinazoline provides

a valuable reference for expected spectral features.[8][9]

Spectroscopy Expected Features

¹H NMR

Aromatic protons would appear as singlets and

doublets in the downfield region (typically δ 8.0-

9.5 ppm), characteristic of the electron-deficient

quinazoline ring system. For the related 4,7-

dichloro-6-nitroquinazoline, signals are

observed at δ 9.18 (s, 1H), 8.76 (s, 1H), and

8.30 (s, 1H) in CDCl₃.[8]

¹³C NMR

Carbon signals for the quinazoline core are

expected in the aromatic region (δ 120-165

ppm). For 4,7-dichloro-6-nitroquinazoline, key

signals appear at δ 163.6 (C-4), 156.9 (C-2),

and 151.6 (C-8a).[8]

IR (KBr, cm⁻¹)

Characteristic peaks would include C=N

stretching (around 1610-1726 cm⁻¹), C=C

aromatic stretching (around 1546 cm⁻¹), and

strong asymmetric and symmetric stretches for

the NO₂ group (around 1527 and 1323 cm⁻¹

respectively).[8]

Mass Spec (ESI⁺)

The mass spectrum would show a prominent

molecular ion peak [M+H]⁺. For 4-chloro-7-

nitroquinazoline, this would be expected at m/z

≈ 210.0, showing the characteristic isotopic

pattern for a molecule containing one chlorine

atom.

Applications in Drug Development
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4-Chloro-7-nitroquinazoline and its fluorinated analog, 4-chloro-7-fluoro-6-nitroquinazoline,

are vital intermediates in the synthesis of numerous pharmaceutical agents.[5][10] Their

primary application is in the development of tyrosine kinase inhibitors (TKIs), a class of targeted

cancer therapeutics.[8][11]

Key Applications:

Precursor to Tyrosine Kinase Inhibitors: Quinazoline derivatives are the core scaffold for

several FDA-approved TKIs like Gefitinib, Erlotinib, and Afatinib.[1][8] These drugs function

by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in

various cancers.[12]

Afatinib Synthesis: The closely related intermediate, 4-chloro-7-fluoro-6-nitroquinazoline, is a

key building block in the synthesis of Afatinib, a second-generation TKI used to treat non-

small cell lung cancer (NSCLC).[9][10] The chloro-substituent at the 4-position is readily

displaced by an aniline derivative in a crucial step of the total synthesis.

Scaffold for Novel Drug Discovery: The reactivity of the 4-chloro position allows for the

introduction of diverse side chains, making it an ideal scaffold for creating libraries of novel

compounds. Researchers can systematically modify the structure to optimize potency,

selectivity, and pharmacokinetic properties for various therapeutic targets.[13][14]

Conclusion
4-Chloro-7-nitroquinazoline is a high-value chemical intermediate with a well-defined

structure and predictable reactivity. Its importance is firmly established in the field of medicinal

chemistry, particularly as a foundational element for the synthesis of advanced anticancer

agents. The straightforward synthesis and the activated nature of the 4-position for nucleophilic

substitution ensure its continued relevance in both academic research and industrial drug

development. A thorough understanding of its properties and reaction protocols is essential for

scientists aiming to leverage this versatile scaffold in the creation of next-generation

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b027136?utm_src=pdf-body
https://patents.google.com/patent/CN102702115A/en
https://www.chemicalbook.com/ProductChemicalPropertiesCB2765398_EN.htm
https://www.mdpi.com/1422-8599/2020/2/M1134
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072504/
https://www.benchchem.com/pdf/Application_Notes_Synthesis_of_7_Chloroquinazolines_from_4_Chloro_3_nitrobenzaldehyde.pdf
https://www.mdpi.com/1422-8599/2020/2/M1134
https://pmc.ncbi.nlm.nih.gov/articles/PMC4794932/
https://www.researchgate.net/publication/341316819_Synthesis_and_Spectral_Characterization_of_47-Dichloro-6-nitroquinazoline
https://www.chemicalbook.com/ProductChemicalPropertiesCB2765398_EN.htm
https://www.researchgate.net/publication/301642223_Synthesis_of_N-4-4-chloro-3-trifluoromethyl-phenyl-7-methoxy-quinazoline-46-diamine
https://www.mdpi.com/2305-7084/5/4/73
https://www.benchchem.com/product/b027136?utm_src=pdf-body
https://www.benchchem.com/product/b027136?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. benchchem.com [benchchem.com]

2. PubChemLite - 4-chloro-7-nitroquinazoline (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]

3. 19815-17-9|4-Chloro-7-nitroquinazoline|BLD Pharm [bldpharm.com]

4. biosynce.com [biosynce.com]

5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google
Patents [patents.google.com]

6. 4-CHLORO-7-NITROQUINAZOLINE | 19815-17-9 [chemicalbook.com]

7. benchchem.com [benchchem.com]

8. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI
[mdpi.com]

9. researchgate.net [researchgate.net]

10. 4-CHLORO-7-FLUORO-6-NITRO-QUINAZOLINE CAS#: 162012-70-6
[chemicalbook.com]

11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents -
PMC [pmc.ncbi.nlm.nih.gov]

12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial
and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. mdpi.com [mdpi.com]

To cite this document: BenchChem. [4-Chloro-7-nitroquinazoline chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027136#4-chloro-7-nitroquinazoline-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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